molecular formula C10H18ClNO B1369497 1-(Azepan-1-yl)-2-chlorobutan-1-one

1-(Azepan-1-yl)-2-chlorobutan-1-one

Cat. No.: B1369497
M. Wt: 203.71 g/mol
InChI Key: AOUNXYIWZIHXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(Azepan-1-yl)-2-chlorobutan-1-one (CAS: 52227-33-5, 1202864-83-2) is a nitrogen-containing heterocyclic ketone with a seven-membered azepane ring and a chloro-substituted butanone moiety. Its molecular formula is C₈H₁₄ClNO, with an average molecular weight of 175.656 g/mol and a monoisotopic mass of 175.076392 . This compound is also known by synonyms such as 1-(chloroacetyl)azepane and 1-(Azepan-1-yl)-2-chloroethanone, though discrepancies in nomenclature (e.g., "ethanone" vs. "butanone") may reflect variations in carbon chain length or historical naming conventions .

Its structural features are critical for reactivity in nucleophilic substitution or condensation reactions.

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-(azepan-1-yl)-2-chlorobutan-1-one

InChI

InChI=1S/C10H18ClNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3

InChI Key

AOUNXYIWZIHXGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCCCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Azepan-1-yl)-2-chlorobutan-1-one with analogous azepane derivatives and chloro-substituted compounds, emphasizing structural, functional, and application-based differences.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Modifications CAS Number(s)
1-(Azepan-1-yl)-2-chlorobutan-1-one C₈H₁₄ClNO 175.656 Ketone, Azepane, Chloroalkyl Chlorine at β-carbon of butanone 52227-33-5, 1202864-83-2
1-Benzoyl-3-chloroazepan-2-one Likely C₁₂H₁₂ClNO₂* ~253.7* Benzoyl, Azepanone, Chloro Chlorine at azepane C3, benzoyl at C1 Not specified
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine C₁₁H₁₁ClN₂O 222.67 Benzoxazole, Cyclobutane, Amine Chlorine on benzoxazole, amine on cyclobutane 1499704-42-5
1-(Azepan-1-yl)-3-methylbutan-2-amine C₁₁H₂₄N₂ 184.32 Azepane, Amine, Branched Alkyl Methyl group at C3 of butanamine 1021147-07-8

*Estimated based on structural inference.

Key Observations:

Azepane vs. Other Heterocycles :

  • The target compound and 1-Benzoyl-3-chloroazepan-2-one share the azepane backbone, but the latter includes a lactam (azepan-2-one) and a benzoyl group, enhancing aromaticity and rigidity .
  • 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine replaces azepane with a benzoxazole ring, introducing aromatic heterocyclic properties and a fused cyclobutane-amine system .

Chloro Substitution :

  • Chlorine placement varies significantly: β-carbon in the target compound vs. azepane C3 in 1-Benzoyl-3-chloroazepan-2-one . This affects electronic distribution and reactivity.

Functional Groups :

  • The ketone group in the target compound contrasts with the amine in 1-(Azepan-1-yl)-3-methylbutan-2-amine , which may render the latter more nucleophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.